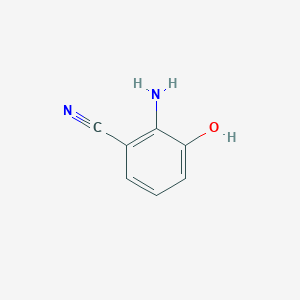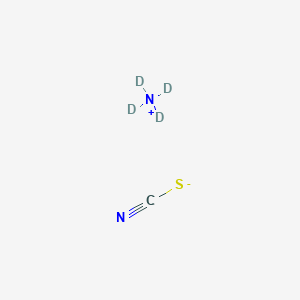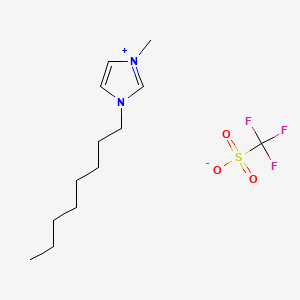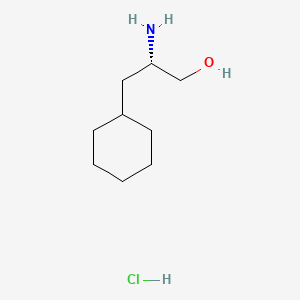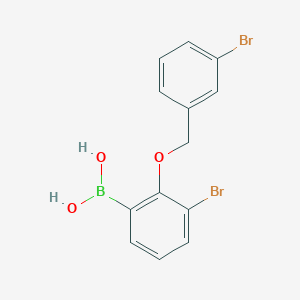
(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BBr2O3 . It has an average mass of 385.844 Da and a monoisotopic mass of 383.916779 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group (B(OH)2) attached to a phenyl ring, which is further connected to a bromobenzyl group via an ether linkage . The presence of bromine atoms and the boronic acid group can significantly influence the compound’s reactivity.Chemical Reactions Analysis
While specific reactions involving this compound are not available, boronic acids are known to participate in various organic reactions. For instance, they are commonly used in Suzuki-Miyaura coupling, a type of cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 520.5±60.0 °C at 760 mmHg, and a flash point of 268.6±32.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP value is 4.50, indicating its lipophilicity .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
Field
Organic Chemistry
Application
This compound is used as a reagent in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Method
The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Results
The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Protodeboronation
Application
This compound is used in the protodeboronation of pinacol boronic esters .
Method
The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored. Reduction of 3° alkyl boronic esters was recently investigated .
Results
Protodeboronation by using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine 12 in 59% yield and good diastereoselectivity (dr = 5 : 1) .
Oxidative Cross Coupling
Application
This compound is used as a reactant in oxidative cross coupling .
Method
The method involves the use of gold salt for catalyzed homocoupling .
Results
The results of this application are not specified in the source .
Hydrolysis
Field
Pharmaceutical Chemistry
Application
Boronic acids and their esters, including this compound, are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Method
These compounds are only marginally stable in water. Hydrolysis of some phenylboronic pinacol esters is described .
Results
1,4-Addition Reactions with α,β-Unsaturated Ketones
Application
This compound is used as a reactant in 1,4-addition reactions with α,β-unsaturated ketones .
Method
The method involves the use of this compound as a nucleophile in the addition to α,β-unsaturated ketones .
Results
C-H Functionalization of Quinones
Application
This compound is used in the C-H functionalization of quinones .
Method
The method involves the use of this compound as a reagent in the C-H functionalization of quinones .
Propriétés
IUPAC Name |
[3-bromo-2-[(3-bromophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBr2O3/c15-10-4-1-3-9(7-10)8-19-13-11(14(17)18)5-2-6-12(13)16/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHGYXQGYSJMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBr2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584551 |
Source


|
| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
849062-27-7 |
Source


|
| Record name | {3-Bromo-2-[(3-bromophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 849062-27-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)





